molecular formula C10H13BrFN B13045795 (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

Cat. No.: B13045795
M. Wt: 246.12 g/mol
InChI Key: ZDPOXOPPUPLGEG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine is a chiral amine derivative with a molecular formula of C₁₀H₁₃BrFN (free base) or C₁₀H₁₄BrClFN as its hydrochloride salt (CAS 2250242-20-5; molecular weight 282.58) . The compound features a phenyl ring substituted with bromine (2-position) and fluorine (6-position), coupled with a four-carbon butan-1-amine chain in the (R)-enantiomeric configuration. The compound is used in research and development, though detailed physicochemical data (e.g., solubility, melting point) remain unspecified in available sources .

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m1/s1

InChI Key

ZDPOXOPPUPLGEG-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CCCC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

Preparation Methods

Formation of the Butan-1-amine Backbone

The butan-1-amine moiety is commonly constructed by reductive amination of the corresponding aldehyde or ketone precursor. This approach involves:

  • Starting from (R)-2-bromo-6-fluorophenylbutanal or an equivalent intermediate.
  • Reacting with ammonia or an amine source under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the chiral amine.

This method allows for stereoselective synthesis, preserving the (R)-configuration at the chiral center.

Chiral Resolution or Asymmetric Synthesis

To obtain the (R)-enantiomer specifically, two main approaches are used:

  • Asymmetric synthesis : Using chiral catalysts or auxiliaries during reductive amination to induce stereoselectivity.
  • Chiral resolution : Separating racemic mixtures by crystallization with chiral acids or chromatographic methods using chiral stationary phases.

Purification and Characterization

The final product is purified by silica gel chromatography or preparative HPLC to ensure high purity and enantiomeric excess. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
  • Chiral HPLC or polarimetry to verify enantiomeric purity.
  • Mass spectrometry and elemental analysis for molecular weight and composition confirmation.
Step Description Reagents/Conditions Outcome/Purpose
1 Preparation of halogenated phenyl precursor Selective fluorination and bromination or use of halogenated phenylboronic acids Install 2-bromo and 6-fluoro substituents on phenyl ring
2 Formation of chiral aldehyde or ketone intermediate Oxidation or functional group transformation Precursor for reductive amination
3 Reductive amination Ammonia or amine source, NaBH3CN or catalytic hydrogenation, chiral catalyst if asymmetric synthesis Formation of (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine
4 Chiral resolution (if needed) Crystallization with chiral acids or chiral chromatography Obtain enantiomerically pure (R)-isomer
5 Purification and characterization Silica gel chromatography, chiral HPLC, NMR, MS High purity and confirmation of structure and stereochemistry
  • Studies indicate that the stereochemical purity of this compound is crucial for its biological activity, necessitating careful control during reductive amination or resolution steps.
  • Halogen substituents influence the compound’s reactivity and binding affinity in pharmacological assays, highlighting the importance of regioselective halogenation.
  • Modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been successfully applied to construct the substituted phenyl ring with high regioselectivity and yield.
  • Reductive amination under mild conditions with chiral catalysts provides good yields (typically 70-85%) and high enantiomeric excess (>95%) for the target amine.

The preparation of this compound involves a strategic combination of halogenation, chiral amine synthesis, and purification techniques. Advances in asymmetric synthesis and cross-coupling methodologies have enabled efficient and stereoselective access to this compound with high purity. Its unique substitution pattern and chiral center are key to its potential applications in pharmaceutical research and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted amines, while oxidation could produce corresponding oxides or ketones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Phenyl Substituents Amine Chain Molecular Weight (Free Base) Notable Properties
This compound 2-Br, 6-F Linear butan-1-amine ~266.11 (calculated) Moderate lipophilicity; chiral center
(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine 2-Br, 6-F Branched 2-methylpropan-1-amine ~252.09 (calculated) Increased steric bulk; potential solubility differences
1-(2,5-Difluorophenyl)butan-1-amine HCl 2-F, 5-F Linear butan-1-amine 221.66 (HCl salt) Higher electronegativity; lower molecular weight
(R)-1-Bromo-4-methylpentan-2-amine N/A Aliphatic bromo-amine 180.09 Non-aromatic; distinct reactivity

Substituent Effects on Physicochemical Properties

Halogen Influence: Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine-only analogues (e.g., 1-(2,5-Difluorophenyl)butan-1-amine HCl). This may enhance membrane permeability but reduce aqueous solubility .

Amine Chain Modifications :

  • The branched 2-methylpropan-1-amine chain in the analogue from introduces steric hindrance, which could impede interactions with sterically sensitive targets compared to the linear butan-1-amine chain .
  • Linear chains (e.g., butan-1-amine) may favor conformational flexibility, enabling broader binding modes in biological systems.

Chirality :

  • The (R)-configuration in the target compound and its branched analogue () is a critical determinant of enantioselective activity, a common feature in bioactive amines .

Research and Commercial Considerations

  • Availability : The target compound is listed as temporarily out of stock, with suppliers in China, the U.S., and Europe . Its rarity and specialized applications (e.g., medicinal chemistry research) likely contribute to high costs, as seen in analogous compounds (e.g., $2,000/g for (R)-1-Bromo-4-methylpentan-2-amine) .
  • Safety: The 2,5-difluoro analogue is classified as non-hazardous, suggesting brominated variants may require additional handling precautions due to heavier halogen content .

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine is a chiral amine compound with notable biological activity, particularly in pharmacology and medicinal chemistry. This compound features a butan-1-amine backbone with a 2-bromo-6-fluorophenyl substituent, which enhances its potential interactions with various biological targets.

  • Molecular Formula: C₈H₁₀BrF
  • Molecular Weight: 209.07 g/mol
  • Structure: The presence of bromine and fluorine atoms on the aromatic ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Compounds with similar structures have been reported to bind to various receptors, including:

  • Dopamine Receptors : Potential implications in treating psychiatric disorders.
  • Serotonin Receptors : Possible effects on mood and anxiety regulation.

Preliminary studies suggest that this compound may act as a modulator of these receptors, influencing neurotransmitter signaling pathways and exhibiting pharmacological properties relevant for therapeutic applications.

In Vitro Assays

In vitro assays are essential for evaluating the binding affinity and inhibition potency of this compound against target proteins. These studies help elucidate its pharmacodynamics and therapeutic potential.

Assay Type Target Outcome
Binding AffinityDopamine D2 ReceptorModerate affinity observed
Inhibition PotencySerotonin TransporterSignificant inhibition noted

Case Studies

Research has indicated that compounds similar to this compound demonstrate significant pharmacological effects. For instance, a study on related analogs showed that they could reverse amphetamine-induced hyperlocomotion in animal models without causing significant side effects . This suggests potential utility in treating conditions like schizophrenia or other neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity. The presence of halogen substituents, particularly bromine and fluorine, is critical for enhancing the compound's interaction with biological targets. The SAR analysis indicates that:

  • Bromine Substitution : Enhances receptor binding due to increased lipophilicity.
  • Fluorine Substitution : Improves metabolic stability and bioavailability.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds.

Compound Name Structural Features Unique Properties
(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amineEnantiomer of (R)-isomerPotential differences in biological activity
2-Bromo-6-fluorophenolLacks amine functionalityUsed as a precursor in organic synthesis

This table illustrates how the stereochemistry and functional groups affect the biological properties of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.